T0070907

PPARγ Pharmacology Nuclear Receptors Selectivity Profiling

T0070907 is the research community's premier covalent PPARγ antagonist, distinguished by its irreversible binding to Cys313 and sustained target engagement—unlike reversible alternatives. Its >800-fold selectivity over PPARα/δ and unique dual activity as a microtubule-targeting agent that induces tubulin degradation enable applications ranging from adipogenesis studies to radiosensitization. Validated in vivo in prostate cancer xenografts, this compound is essential for reproducible, high-impact research. Choose T0070907 for unmatched potency and mechanistic precision.

Molecular Formula C12H8ClN3O3
Molecular Weight 277.66 g/mol
CAS No. 313516-66-4
Cat. No. B1682576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT0070907
CAS313516-66-4
SynonymsT 0070907
T-0070907
T0070907
Molecular FormulaC12H8ClN3O3
Molecular Weight277.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl
InChIInChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)
InChIKeyFRPJSHKMZHWJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T0070907 (CAS 313516-66-4): A Potent, Covalent PPARγ Antagonist for Oncology and Metabolic Disease Research


T0070907 is a synthetic small molecule that functions as a potent, selective, and covalent antagonist of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) [1]. It is widely utilized as a chemical probe to investigate the role of PPARγ in a range of cellular processes, including metabolism, inflammation, and oncogenesis. This compound, 2-chloro-5-nitro-N-(4-pyridyl)benzamide, is characterized by its high binding affinity for PPARγ and its ability to irreversibly modify a specific cysteine residue within the receptor's ligand-binding domain [2].

Why T0070907 Cannot Be Interchanged with Other PPARγ Antagonists


PPARγ antagonists are a chemically and mechanistically diverse class of compounds, making generic substitution scientifically untenable. T0070907 is distinguished from other common PPARγ antagonists by its irreversible, covalent binding mechanism and its unique structural scaffold [1]. In contrast, antagonists like SR-202 (Mifobate) and BADGE are non-covalent ligands with vastly different potencies and are not suitable alternatives for experiments requiring potent, sustained inhibition . Even the structurally similar covalent antagonist GW9662 exhibits a different selectivity profile and potency, as well as off-target PPARα agonist activity, which can confound results [2]. The specific choice of antagonist is therefore critical for ensuring the validity and reproducibility of research findings.

Quantitative Evidence for Selecting T0070907 Over Closest Analogs


Superior Potency and Isoform Selectivity Over GW9662

In direct binding assays, T0070907 demonstrates significantly higher potency and selectivity for PPARγ compared to the widely used antagonist GW9662. T0070907 inhibits PPARγ with an IC50 of 1 nM, which is approximately 3.3-fold more potent than GW9662 (IC50 = 3.3 nM) . Furthermore, T0070907 exhibits a >800-fold selectivity for PPARγ over PPARα and PPARδ, whereas GW9662 has a lower selectivity window (10- to 600-fold) and has been reported to possess partial agonist activity at PPARα, a significant confounding factor in functional studies [1].

PPARγ Pharmacology Nuclear Receptors Selectivity Profiling

Orders of Magnitude Greater Potency Than Non-Covalent Antagonists BADGE and SR-202

T0070907's potency is several orders of magnitude greater than that of non-covalent PPARγ antagonists. T0070907 exhibits an IC50 of 1 nM against PPARγ, whereas BADGE requires concentrations of approximately 100 μM to block adipogenesis, and SR-202 inhibits TZD-induced PPARγ transcriptional activity with an IC50 of 140 μM . The 100,000- to 140,000-fold difference in potency makes T0070907 the vastly preferred tool for achieving effective target engagement at low, experimentally tractable concentrations, thereby minimizing off-target cytotoxicity and solubility issues associated with high drug loads.

PPARγ Pharmacology Nuclear Receptors Adipogenesis

Unique Antiproliferative Potency Against Cancer Cell Lines Relative to PPARγ Agonists

When evaluated across a panel of hematopoietic and epithelial cancer cell lines, PPARγ antagonists like T0070907 and GW9662 exhibited significantly greater antiproliferative potency compared to the PPARγ agonist pioglitazone. The IC50 values for the antagonists ranged from 3.2 to 29.7 μM, while pioglitazone's IC50 values ranged from 26.5 to 78.7 μM [1]. This class-level evidence supports the selection of potent PPARγ antagonists over agonists for exploring the anticancer potential of PPARγ modulation, a therapeutic direction supported by the compound's in vivo antitumor efficacy in a prostate cancer xenograft model [2].

Cancer Biology PPARγ Antagonism Antiproliferative Agents

Novel Mechanism of Action: Proteasome-Dependent Tubulin Degradation

Unlike standard microtubule-targeting agents (MTAs) that only alter microtubule dynamics, T0070907 induces the proteasomal degradation of α- and β-tubulin, leading to a >50% reduction in tubulin protein levels in multiple colorectal cancer cell lines [1]. This mechanism is unique among PPARγ antagonists and is confirmed by the ability of proteasome inhibitors (MG132, epoxomicin) but not lysosomal or calpain inhibitors to block this effect [2]. This dual PPARγ-independent mechanism provides a distinct scientific rationale for selecting T0070907 over other PPARγ ligands for studies investigating novel anticancer mechanisms targeting tubulin homeostasis.

Microtubule Targeting Tubulin Homeostasis Proteasome Colorectal Cancer

Validated In Vivo Efficacy in a Prostate Cancer Xenograft Model

The translational potential of T0070907 is supported by in vivo data showing that it significantly decreased the growth of human prostate cancer xenografts in nude mice [1]. This in vivo efficacy is a key differentiator, as it demonstrates that the compound can reach its target and exert a biological effect in a complex organismal context, an essential consideration for moving beyond in vitro cell culture studies. In contrast, many research compounds lack such published in vivo validation.

Prostate Cancer Xenograft Model In Vivo Efficacy PPARγ Antagonist

Specific Radiosensitizing Effects via RAD51 Inhibition and Mitotic Catastrophe

T0070907 is a validated radiosensitizer with a defined mechanism of action. It enhances the effect of ionizing radiation in cervical cancer cells by inducing G2/M arrest and mitotic catastrophe, and by inhibiting the repair of radiation-induced DNA double-strand breaks through the attenuation of RAD51 protein levels and nuclear foci formation [1]. This specific combination of effects is not a general property of PPARγ antagonists, making T0070907 a specialized tool for researchers investigating the intersection of PPARγ signaling and DNA damage response pathways in combination with radiotherapy.

Radiosensitization Cervical Cancer DNA Damage Repair RAD51

High-Impact Research Applications for T0070907 (CAS 313516-66-4)


Definitive PPARγ Knockdown in Nuclear Receptor Signaling Studies

Use T0070907 as the primary chemical tool for acute and potent inhibition of PPARγ. Its high potency (IC50 = 1 nM) and covalent binding mechanism ensure sustained target engagement, making it ideal for dissecting PPARγ-dependent gene expression changes, differentiation pathways (e.g., adipogenesis), and inflammatory responses where sustained pathway inhibition is required . Its >800-fold selectivity minimizes off-target effects on PPARα/δ, providing cleaner data than GW9662.

Novel Anticancer Mechanism Discovery: Proteasome-Dependent Tubulin Degradation

Employ T0070907 to study its unique mechanism of action as a microtubule-targeting agent that induces proteasomal degradation of tubulin, leading to a >50% reduction in tubulin protein levels [1]. This application is specific to T0070907 and is ideal for labs investigating novel antimitotic strategies or studying the crosstalk between nuclear receptor signaling and cytoskeletal protein homeostasis.

In Vivo Preclinical Oncology Models for PPARγ-Driven Cancers

Translate in vitro findings to in vivo models of prostate cancer or other PPARγ-expressing tumors. T0070907 has demonstrated in vivo efficacy in a prostate cancer xenograft model [2]. Researchers can use this validated compound to investigate the therapeutic potential of PPARγ inhibition in animal models, focusing on AR-dependent and -independent growth mechanisms and effects on fatty acid metabolism.

Mechanistic Studies in Radiosensitization and DNA Damage Repair

Investigate the specific radiosensitizing effects of T0070907 in cervical and other cancer models. Its ability to induce G2/M arrest and inhibit homologous recombination repair by targeting RAD51 makes it a powerful tool for probing the intersection of PPARγ signaling and the DNA damage response [3]. This application is ideal for research aimed at developing novel combination therapies with radiotherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for T0070907

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.